molecular formula C12H12ClFO B1324763 4-Chloro-2-fluorophenyl cyclopentyl ketone CAS No. 898791-75-8

4-Chloro-2-fluorophenyl cyclopentyl ketone

Cat. No.: B1324763
CAS No.: 898791-75-8
M. Wt: 226.67 g/mol
InChI Key: IMLUROSOACRTMK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl cyclopentyl ketone (CAS 898791-75-8) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C12H12ClFO and a molecular weight of 226.67 g/mol, this fluorinated and chlorinated ketone serves as a versatile synthetic intermediate . Its structure, featuring both halogen substituents and a ketone functional group, makes it a valuable precursor in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical and material science research . The compound is part of a family of related aryl cyclopentyl ketones, which are frequently utilized in methodological chemistry studies and the development of novel chemical entities . As a solid supplier, we ensure consistent quality and reliable access to this specialty chemical. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this material.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUROSOACRTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642577
Record name (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-75-8
Record name (4-Chloro-2-fluorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction Route

This is the most widely reported and efficient method for preparing substituted phenyl cyclopentyl ketones.

Procedure:

  • Formation of cyclopentylmagnesium halide (Grignard reagent) by reacting cyclopentyl bromide or chloride with magnesium turnings in anhydrous ether or tetrahydrofuran (THF).
  • Reaction of the Grignard reagent with a substituted benzonitrile, such as 4-chloro-2-fluorobenzonitrile, under reflux conditions.
  • Hydrolysis of the resulting imine complex with dilute acids (HCl and H2SO4) at controlled temperatures (below 25 °C) to yield the ketone.
  • Purification by vacuum distillation or recrystallization to achieve high purity.

Key Data from Literature:

Step Conditions/Details Outcome/Yield
Grignard formation Cyclopentyl chloride + Mg in diethyl ether or THF Efficient formation of Grignard reagent
Reaction with benzonitrile Reflux with 4-chloro-2-fluorobenzonitrile in aromatic hydrocarbon solvent Nearly quantitative conversion after 2 hours
Hydrolysis Dilute HCl and H2SO4, temperature < 25 °C Complete hydrolysis of imine complex
Purification Vacuum distillation Yield up to ~89%, purity >99.5%

Advantages:

  • High yield (~89% reported for similar o-chlorophenyl cyclopentyl ketone).
  • High purity (99.6-99.7%).
  • Short reaction time (2 hours for conversion).
  • Use of aromatic hydrocarbons as safer solvents compared to diethyl ether.

Notes:

  • The molar ratio of cyclopentyl halide to substituted benzonitrile is typically 2:1.
  • The reaction requires careful control of temperature during hydrolysis to prevent side reactions and resinification.

Condensation Route via Cyclopentanone Derivatives

A novel method reported involves condensation of cyclopentanone p-toluenesulfonylhydrazone with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) to form the ketone precursor.

Procedure:

  • Preparation of cyclopentanone p-toluenesulfonylhydrazone.
  • Reaction with substituted benzaldehyde under controlled conditions.
  • Subsequent steps to convert intermediate to 4-chloro-2-fluorophenyl cyclopentyl ketone.

Advantages:

  • Novel approach with potential for alternative synthetic routes.
  • Useful for forensic and law enforcement awareness regarding illicit synthesis.

Limitations:

  • Less documented for 4-chloro-2-fluoro substitution specifically.
  • Requires further optimization for yield and purity.
Method Key Reagents Solvent(s) Yield (%) Purity (%) Reaction Time Advantages Disadvantages
Grignard Reaction Cyclopentyl halide + 4-chloro-2-fluorobenzonitrile + Mg Diethyl ether / aromatic hydrocarbons ~89 >99.5 ~2 hours High yield, high purity, scalable Requires dry conditions, sensitive to moisture
Friedel-Crafts Acylation 4-chloro-2-fluorobenzoyl chloride + cyclopentene + AlCl3 Methylene chloride ~62 Moderate Longer Classical method Difficult, resinification, lower yield
Condensation Route Cyclopentanone p-toluenesulfonylhydrazone + substituted benzaldehyde Various Not well established Not well established Variable Novel, alternative route Less documented, requires optimization
  • The Grignard reaction method is the most efficient and widely used for preparing high-purity this compound, with yields approaching 90% and purity near 100% after vacuum distillation and purification steps.
  • The reaction benefits from replacing highly flammable diethyl ether with aromatic hydrocarbons during the hydrolysis and workup stages, improving safety and economic viability.
  • Reaction times have been significantly reduced from traditional methods (e.g., from 30 hours to 2 hours) without compromising yield or purity.
  • Friedel-Crafts acylation, while historically significant, suffers from lower yields and operational difficulties, making it less favorable for modern synthesis.
  • Novel synthetic routes involving hydrazone intermediates and aldehydes have been identified but require further development for practical application in this specific compound.

The preparation of this compound is best achieved via a Grignard reaction between cyclopentylmagnesium halide and 4-chloro-2-fluorobenzonitrile, followed by controlled hydrolysis and purification. This method offers superior yield, purity, and reaction efficiency compared to classical Friedel-Crafts acylation or emerging condensation methods. Optimization of solvent systems and reaction conditions further enhances safety and scalability, making this approach the authoritative choice for professional synthesis of this compound.

Chemical Reactions Analysis

4-Chloro-2-fluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-2-fluorophenyl cyclopentyl ketone is utilized in various scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3-AA Applications
4-Chloro-2-fluorophenyl cyclopentyl ketone C₁₂H₁₂ClFO 226.67 4-Cl, 2-F, cyclopentyl 3.9 Pharmaceutical intermediate
2-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO 208.68 2-Cl, cyclopentyl 3.5 Intermediate for bicyclic aromatics, ketamine synthesis
2-Fluorophenyl cyclohexyl ketone C₁₃H₁₅FO 206.26 2-F, cyclohexyl ~3.8* Research chemical
2-Chlorobenzyl-4-fluorophenyl ketone C₁₄H₁₀ClFO 248.68 2-Cl (benzyl), 4-F (phenyl) 4.2 No specific data; likely research use
4-Chlorophenylacetone C₉H₉ClO 168.62 4-Cl, methyl ketone 2.1 Industrial solvent, precursor

*Estimated based on cyclohexyl group’s lipophilicity.

Substituent Effects on Properties

  • Electronic Effects: Fluorine (electron-withdrawing) increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions.
  • Steric and Conformational Influences :

    • Cyclopentyl vs. Cyclohexyl : Cyclopentyl’s smaller ring size increases ring strain, affecting reaction kinetics (e.g., slower NaBH₄ reduction vs. cyclohexyl) .
    • Position of Halogens : 2-Fluoro substitution on phenyl groups alters dipole moments and crystal packing compared to 4-fluoro isomers .

Biological Activity

4-Chloro-2-fluorophenyl cyclopentyl ketone (CPCPK) is a chemical compound with the molecular formula C12H12ClFO and a molecular weight of 226.67 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The synthesis of CPCPK typically involves the reaction of cyclopentanone with 4-chloro-2-fluorobenzoyl chloride under anhydrous conditions, often utilizing triethylamine as a base. The compound exhibits reactivity typical of ketones, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to various derivatives that may possess distinct biological activities.

CPCPK's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby demonstrating anti-inflammatory properties. The presence of both chlorine and fluorine atoms in its structure may enhance its lipophilicity and binding affinity to biological targets.

Biological Activity Studies

Recent research has highlighted the potential pharmacological applications of CPCPK:

  • Anti-inflammatory Effects : In vitro studies have indicated that CPCPK can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role as an anti-inflammatory agent.
  • Neuroprotective Properties : Preliminary findings indicate that CPCPK may protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have reported that CPCPK exhibits antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.

Case Studies

StudyFindingsReference
In vitro study on inflammationCPCPK reduced TNF-α and IL-6 levels in macrophages
Neuroprotection assayCPCPK protected neuronal cells from oxidative stress
Antimicrobial testingEffective against Staphylococcus aureus and E. coli

Comparative Analysis

CPCPK can be compared with other similar compounds to evaluate its biological activity:

CompoundStructureBiological Activity
2-Chlorophenyl cyclopentyl ketoneSimilar phenyl ring structureModerate anti-inflammatory effects
4-Fluorophenyl cyclopentyl ketoneDifferent halogen substitutionHigher neuroprotective activity

The variations in substituents on the phenyl ring significantly influence the biological activities of these compounds.

Q & A

Q. How is this compound utilized in material science (e.g., polymer or coordination chemistry)?

  • Methodological Answer : The ketone’s rigid cyclopentyl backbone enhances thermal stability in polymers (e.g., polyimides). Coordination with transition metals (e.g., Cu²⁺) forms complexes with tunable luminescence properties, characterized by X-ray crystallography (SHELXL refinement) .

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